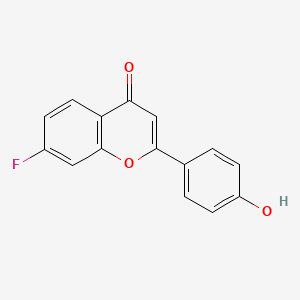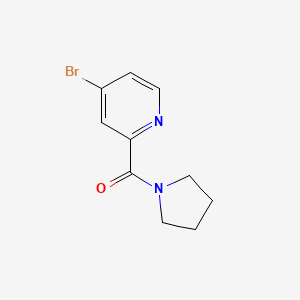
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone is a chemical compound that features a pyridine ring substituted with a bromine atom at the 4-position and a pyrrolidine ring attached to the 2-position via a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone typically involves the reaction of 4-bromopyridine with pyrrolidine in the presence of a suitable base and solvent. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromopyridine is reacted with pyrrolidine in the presence of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, ensuring high yield and purity of the final product. The choice of catalyst, base, and solvent can be optimized to enhance the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the reduced pyridine or pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.
科学研究应用
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(4-Bromopyridin-2-YL)methanol: Similar structure but with a hydroxyl group instead of the pyrrolidine ring.
(4-Bromopyridin-2-YL)amine: Similar structure but with an amino group instead of the pyrrolidine ring.
Uniqueness
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone is unique due to the presence of both the bromopyridine and pyrrolidine moieties, which confer distinct chemical and biological properties
属性
分子式 |
C10H11BrN2O |
|---|---|
分子量 |
255.11 g/mol |
IUPAC 名称 |
(4-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-4-12-9(7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI 键 |
NIPAOTAXERESQY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=NC=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


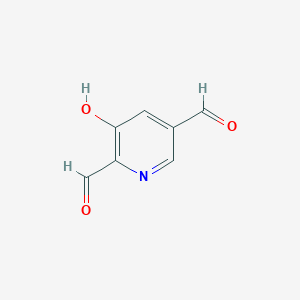
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)
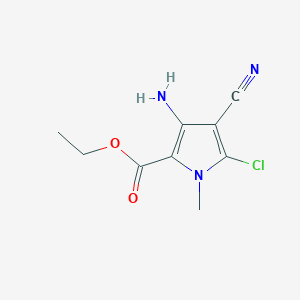
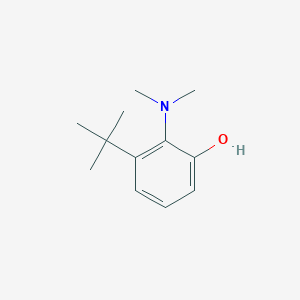

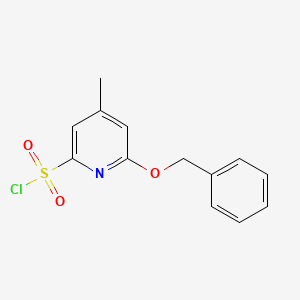
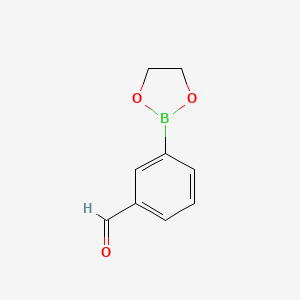
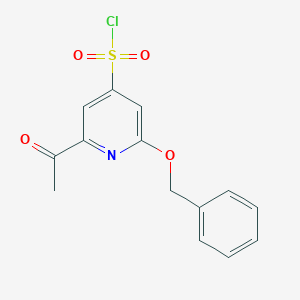

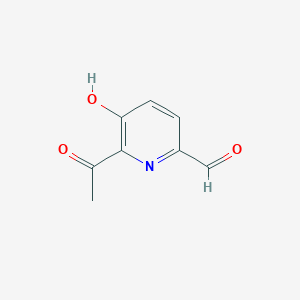

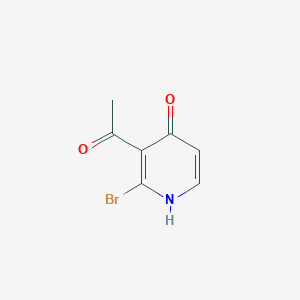
![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
